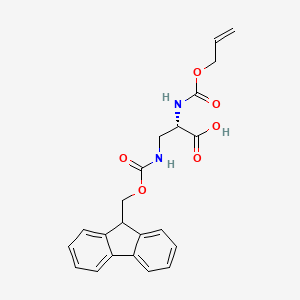

(E)-ethyl 3-(benzyloxy)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of acrylate monomers, which “(E)-ethyl 3-(benzyloxy)acrylate” could be a part of, often involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine . This process can result in excellent conversions of alcohols to their corresponding esters within a short reaction time .Chemical Reactions Analysis

The chemical reactions involving acrylate monomers like “(E)-ethyl 3-(benzyloxy)acrylate” are complex and can involve various stages . For instance, the reaction of (meth)acryloyl chloride with alcohols can lead to the formation of esters .科学的研究の応用

Synthetic Applications as a Building Block

(E)-ethyl 3-(benzyloxy)acrylate has been utilized in synthetic chemistry, particularly as a gem-difluorination building block. This chemical is instrumental in introducing the difluoromethene subunit into new hydroxy esters. For instance, its reaction with aldehydes in the presence of zinc in DMF (Dimethylformamide) produces β-hydroxy esters through the Reformatsky reaction mode, showing its versatility and multifunctionality in organic synthesis (Peng, Zhao, & Zhu, 2006).

Stereospecific Synthesis in Medicinal Chemistry and Polymer Industry

The compound is of interest for stereospecific synthesis of aryloxy and amino substituted acrylates, which holds potential in medicinal chemistry and the polymer industry. A non-metallic method has been developed for this purpose, highlighting the compound's role in expanding the range of available synthetic routes for these types of acrylates (Kabir et al., 2012).

In Polymerization Processes

(E)-ethyl 3-(benzyloxy)acrylate exhibits significant roles in various polymerization processes. It has been used as an effective chain transfer reagent in radical polymerizations of different monomers, such as methyl methacrylate, styrene, and n-butyl acrylate. Its inclusion in these processes can affect the molecular structure and properties of the resulting polymers, demonstrating its applicability in advanced polymer chemistry (Sato et al., 1995).

Role in Photopolymerization

This chemical also finds application in photopolymerization processes. For example, borane complexes containing amine and phosphine ligands have been proposed as coinitiators in acrylate photopolymerization in combination with (E)-ethyl 3-(benzyloxy)acrylate. Such applications showcase the compound's relevance in light-induced polymerization methods and its potential to innovate in this field (Lalevée et al., 2008).

In Synthesis of Polyolefins

The compound is used in the synthesis of various branched, carboxylic acid-functionalized polyolefins. It has been demonstrated that α-diimine-based palladium catalysts can efficiently copolymerize ethylene with acrylates like (E)-ethyl 3-(benzyloxy)acrylate, leading to new materials with potentially enhanced properties (Dai & Chen, 2018).

特性

IUPAC Name |

ethyl (E)-3-phenylmethoxyprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDELNQUDLFIEOJ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=COCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 3-(benzyloxy)acrylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2719012.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2719023.png)

![4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2719024.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)